molecular formula C25H15FO6 B3916436 coumarin CAS No. 6160-02-7

coumarin

Cat. No.: B3916436
CAS No.: 6160-02-7
M. Wt: 430.4 g/mol
InChI Key: KNWCXLIAEWMGIS-UHFFFAOYSA-N
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Description

Coumarin, also known as 2H-chromen-2-one, is an aromatic organic compound with the formula C9H6O2. It is a colorless crystalline solid with a sweet odor resembling vanilla and a bitter taste. This compound is found in many plants, where it may serve as a chemical defense against predators . It was first isolated from tonka beans in 1820 .

Preparation Methods

Coumarin can be synthesized through various methods, including the Perkin reaction, Pechmann condensation, Knoevenagel condensation, and Reformatsky reaction .

    Perkin Reaction: This involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of a base.

    Pechmann Condensation: This method involves the reaction of phenols with β-ketoesters in the presence of a strong acid.

    Knoevenagel Condensation: This involves the reaction of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

    Reformatsky Reaction: This involves the reaction of α-halo esters with aldehydes or ketones in the presence of zinc.

Chemical Reactions Analysis

Coumarin undergoes various chemical reactions, including oxidation, reduction, and substitution .

    Oxidation: this compound can be oxidized to form 7-hydroxythis compound.

    Reduction: this compound can be reduced to form dihydrothis compound.

    Substitution: this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common reagents used in these reactions include acids, bases, and metal catalysts. Major products formed from these reactions include 7-hydroxythis compound, dihydrothis compound, and various substituted coumarins .

Scientific Research Applications

Coumarin has a wide range of scientific research applications :

    Chemistry: this compound is used as a starting material for the synthesis of various organic compounds.

    Biology: this compound derivatives are used as fluorescent probes for studying biological systems.

    Medicine: this compound derivatives, such as warfarin, are used as anticoagulants to prevent blood clots.

    Industry: this compound is used in the production of perfumes, flavorings, and optical brighteners.

Comparison with Similar Compounds

Coumarin is similar to other benzopyrone compounds, such as chromone and 2-cumaranone . this compound is unique due to its sweet odor and its wide range of applications in various fields. Similar compounds include:

    Chromone: Another benzopyrone compound with different biological activities.

    2-Cumaranone: A related compound with a similar structure but different properties.

    Warfarin: A this compound derivative used as an anticoagulant.

This compound’s unique properties and applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-[(3-fluorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15FO6/c26-14-7-5-6-13(12-14)19(20-22(27)15-8-1-3-10-17(15)31-24(20)29)21-23(28)16-9-2-4-11-18(16)32-25(21)30/h1-12,19,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWCXLIAEWMGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=CC=C3)F)C4=C(C5=CC=CC=C5OC4=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715657
Record name 3,3'-[(3-Fluorophenyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6160-02-7
Record name 3,3'-[(3-Fluorophenyl)methylene]bis(4-hydroxy-2H-1-benzopyran-2-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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